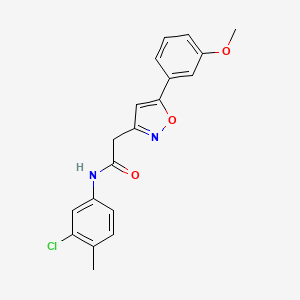

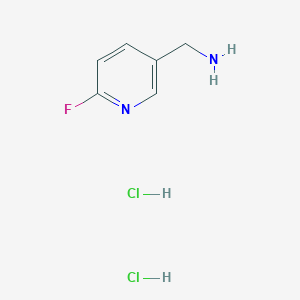

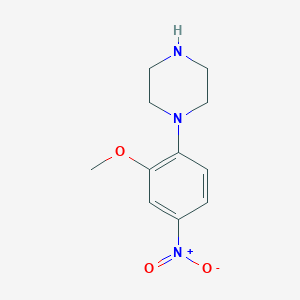

2-chloro-4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. It is a synthetic compound that is primarily used in laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds similar to 2-chloro-4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide provides valuable insights into their molecular configuration, offering a basis for understanding their potential applications in various fields. For instance, the detailed crystallographic analysis of 2-Nitro-N-(4-nitrophenyl)benzamide showed it crystallizes in the orthorhombic space group with specific unit cell dimensions, highlighting the importance of molecular geometry in defining the compound's physical and chemical properties (Saeed, Hussain, & Flörke, 2008).

Mosquito Larval Inhibition

Compounds with structural similarities to this compound have shown promising activity against mosquito larvae, presenting a potential avenue for the development of new insecticides. Research on substituted benzamides indicated significant inhibitory effects on mosquito development, highlighting their potential in controlling mosquito-borne diseases without causing significant harm to non-target organisms (Schaefer, Miura, Wilder, & Mulligan, 1978).

Corrosion Inhibition

The study of N-Phenyl-benzamide derivatives on the acidic corrosion of mild steel has demonstrated that the presence of nitro substituents can influence the efficiency of corrosion inhibitors. This suggests that compounds like this compound could be explored for their potential applications in protecting metals from corrosion, thereby extending the lifespan of metal structures in corrosive environments (Mishra et al., 2018).

Antitumor Activity

Benzamide derivatives have been synthesized and evaluated for their antitumor activities, suggesting that modifications in the benzamide structure can significantly affect their cytotoxicity against tumor cells. Such research underscores the potential of compounds like this compound in the development of new antitumor agents, providing a foundation for further exploration in cancer therapy (Yoshida et al., 2005).

Antimicrobial Activity

The exploration of benzamide derivatives for their antimicrobial properties opens up new avenues for the development of novel antibiotics. Research into novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, for example, has shown expected antimicrobial activity, indicating that similar compounds, including this compound, could be potent candidates for antibiotic development (Abubshait et al., 2011).

properties

IUPAC Name |

2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c19-16-11-14(22(25)26)8-9-15(16)18(24)20-12-4-6-13(7-5-12)21-10-2-1-3-17(21)23/h4-9,11H,1-3,10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVAUIQUMRSZEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

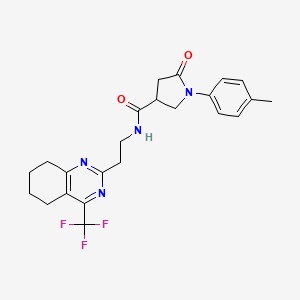

![1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2431998.png)

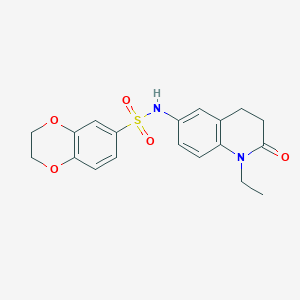

![2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2432004.png)

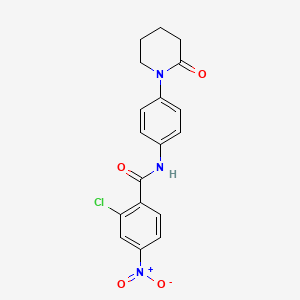

![ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate](/img/structure/B2432006.png)